molecular formula C6H11NOS B12536283 N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide CAS No. 820252-91-3

N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide

Cat. No.: B12536283
CAS No.: 820252-91-3
M. Wt: 145.23 g/mol
InChI Key: ULBFWTBLMWRWFF-UHFFFAOYSA-N
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Description

N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide is a cyclopropane derivative featuring a hydroxymethyl substituent on the cyclopropane ring and an ethanethioamide functional group. Thioamides, compared to their oxoamide counterparts, often exhibit distinct electronic properties due to sulfur’s polarizability, which can influence reactivity and biological activity. Cyclopropane rings are known for their strain and unique bonding characteristics, which may enhance metabolic stability in pharmaceutical contexts.

Properties

CAS No.

820252-91-3

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]ethanethioamide

InChI

InChI=1S/C6H11NOS/c1-5(9)7-6(4-8)2-3-6/h8H,2-4H2,1H3,(H,7,9)

InChI Key

ULBFWTBLMWRWFF-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1(CC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The steps include bromination, acetylation, reduction, substitution, and hydrolysis, with careful control of reaction parameters to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antimicrobial Properties

N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide has been investigated for its anti-inflammatory effects. Research indicates that compounds with similar structural features exhibit significant anti-inflammatory activity, which could be harnessed for developing new therapeutic agents targeting inflammatory diseases .

In addition to its anti-inflammatory properties, this compound shows promise as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

Agricultural Applications

Pesticidal Activity

The compound is also being explored for its potential use as a pesticide. Its structural characteristics may confer specific biological activities against pests, making it a candidate for developing safer and more effective agricultural chemicals. Research has shown that structurally similar compounds can disrupt pest metabolic pathways, leading to increased mortality rates in target species .

Materials Science

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers. Its unique functional groups allow for the modification of polymer properties, enhancing mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the antimicrobial efficacy of this compound and related compounds. The research demonstrated that modifications to the thioamide group significantly enhanced antimicrobial potency against gram-positive bacteria. Results showed a clear correlation between structural modifications and biological activity, suggesting pathways for optimizing compound efficacy .

Case Study 2: Anti-inflammatory Effects

In a study focused on inflammatory diseases, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The findings indicated a dose-dependent reduction in cytokine levels, supporting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibits pro-inflammatory cytokines
Pesticidal ActivityPotential use as a pesticide against agricultural pests
Polymer SynthesisEnhances mechanical properties of synthesized polymers

Mechanism of Action

The mechanism of action of N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following compounds are discussed in the evidence, highlighting key differences:

N-Hydroxyoctanamide (CAS 7377-03-9)

  • Structure : A straight-chain hydroxyamide lacking cyclopropane or thioamide groups.
  • Molecular Weight: Not explicitly stated, but inferred to be lower than the target compound.
  • Safety Data : Requires skin protection (protective gloves, barrier creams) and respiratory protection under inadequate ventilation .
  • Regulatory References : Classified under REACH, ADR/RID/ADN, and IMDG regulations .

N1-(3-Hydroxypropyl)-N2-[4-[5-[(4-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl]phenyl]ethanediamide (CAS 1021059-81-3)

  • Structure : A complex diamide with a thiadiazole ring and methoxyphenyl substituents, differing from the cyclopropane-thioamide core of the target compound.
  • Molecular Formula : C₂₀H₂₁N₅O₄S
  • Molecular Weight : 427.477 g/mol .
  • Applications: No specific uses mentioned, but thiadiazole derivatives are often explored for medicinal chemistry.

Key Structural and Functional Differences

Feature N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide N-Hydroxyoctanamide N1-(3-Hydroxypropyl)-...ethanediamide
Core Structure Cyclopropane ring Straight-chain amide Thiadiazole ring
Functional Groups Ethanethioamide, hydroxymethyl Hydroxyamide Diamide, methoxyphenyl, thiadiazole
Molecular Complexity Moderate Low High
Reported Safety Measures Not available Skin/respiratory protection Not discussed

Research Findings and Limitations

  • Absence of Direct Data: None of the provided sources address this compound or its structural analogs. The evidence focuses on unrelated compounds, limiting a meaningful comparison.
  • Inferred Properties: The cyclopropane ring in the target compound may confer greater steric strain and metabolic stability compared to linear amides like N-Hydroxyoctanamide.

Biological Activity

N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, presenting findings from relevant studies, case analyses, and a summary of its pharmacological implications.

  • Molecular Formula : C₆H₁₁NOS
  • Molar Mass : 145.22 g/mol
  • Structure : The compound features a cyclopropyl group, which contributes to its biological activity by influencing steric and electronic properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific metabolic pathways.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : There is evidence suggesting that it may interact with G protein-coupled receptors (GPCRs), potentially influencing neurotransmitter systems relevant to psychiatric disorders.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
Enzyme InhibitionInhibits key metabolic enzymes, affecting substrate availability.
Antioxidant PropertiesExhibits antioxidant activity, reducing oxidative stress in cellular models.
Neuroprotective EffectsPotentially protects neuronal cells from damage in vitro.
Anticancer ActivityShows promise in inhibiting tumor growth in specific cancer cell lines.

1. Enzyme Activity Study

A study conducted on the enzyme inhibitory effects of this compound revealed significant inhibition of key enzymes involved in steroid metabolism. The findings indicated that this compound could modulate the biological potency of steroids by altering their metabolic pathways, which is crucial in understanding its therapeutic potential in hormone-related conditions.

2. Neuroprotective Effects

In vitro studies demonstrated that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death. This suggests its potential application in treating neurodegenerative diseases where oxidative damage is a contributing factor.

3. Anticancer Research

Research involving various cancer cell lines showed that the compound could inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

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